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molecular formula C18H15N B1355123 N-Phenyl-4-biphenylamine CAS No. 32228-99-2

N-Phenyl-4-biphenylamine

Cat. No. B1355123
M. Wt: 245.3 g/mol
InChI Key: YGNUPJXMDOFFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434722B2

Procedure details

A solution of benzyl azide (0.200 mL; 1.61 mmol), ethyl propriolate (0.163 mL; 1.61 mmol), copper sulfate pentahydrate (0.016 mL, 1M solution in water), sodium ascorbate (0.161 mL; solution 1M in water) in a mixture of tert-butanol (3 mL) and water (3 mL) was stirred at room temperature overnight. The reaction mixture was diluted in water and the product crystallized out to furnish 0.090 g (24%) of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate as white crystals.
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.163 mL
Type
reactant
Reaction Step One
Quantity
0.161 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.016 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]=[N+:9]=[N-:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1C=CC(C2C=CC(NC3C=CC=CC=3)=CC=2)=CC=1.[O:30]=[C:31]1[O:37][C@H:36]([C@H:38](CO)O)[C:34]([O-])=[C:32]1O.[Na+]>C(O)(C)(C)C.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[CH2:1]([N:8]1[CH:34]=[C:32]([C:31]([O:37][CH2:36][CH3:38])=[O:30])[N:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
0.163 mL
Type
reactant
Smiles
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3
Name
Quantity
0.161 mL
Type
reactant
Smiles
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO.[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
0.016 mL
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product crystallized out

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=NC(=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.09 g
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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